7-benzyl-2-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-benzyl-2-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-2-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl and benzyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology: Biologically, 7-benzyl-2-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has shown potential as a CDK2 inhibitor. CDK2 is an enzyme involved in cell cycle regulation, and inhibiting it can lead to the selective targeting of cancer cells .
Medicine: In medicine, this compound is being explored for its anticancer properties. Studies have shown that it exhibits cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Industry: Industrially, this compound can be used in the development of new pharmaceuticals. Its ability to inhibit CDK2 makes it a valuable candidate for drug development .
Mechanism of Action
The mechanism of action of 7-benzyl-2-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activity .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar structure.
Thioglycoside derivatives: These compounds also exhibit CDK2 inhibitory activity.
Uniqueness: What sets 7-benzyl-2-(4-pyridyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its potent dual activity against cancer cell lines and CDK2. It has shown significant inhibitory activity with IC50 values lower than those of some other CDK2 inhibitors, making it a highly effective compound for further research and development .
Properties
IUPAC Name |
10-benzyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c1-2-4-13(5-3-1)11-24-17-15(10-21-24)18-22-16(23-25(18)12-20-17)14-6-8-19-9-7-14/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSSQNIHXDMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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